molecular formula C20H18ClN3O B2556714 2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide CAS No. 2034397-44-7

2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Cat. No.: B2556714
CAS No.: 2034397-44-7
M. Wt: 351.83
InChI Key: IFCGQEZZSFRUDZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group linked to an acetamide backbone, which is further connected via an ethyl spacer to a 2-phenylpyrimidin-5-yl moiety. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is substituted at the 5-position with a phenyl group.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c21-18-9-5-4-8-17(18)12-19(25)22-11-10-15-13-23-20(24-14-15)16-6-2-1-3-7-16/h1-9,13-14H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCGQEZZSFRUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acetylation via Acid Chloride Intermediate

The most widely reported method involves the reaction of 2-(2-chlorophenyl)acetic acid with 2-(2-phenylpyrimidin-5-yl)ethylamine. The carboxylic acid is first activated using thionyl chloride ($$ \text{SOCl}_2 $$) to form 2-(2-chlorophenyl)acetyl chloride, which subsequently reacts with the amine in dichloromethane at 0–5°C. This method achieves yields of 68–72% after recrystallization from ethanol.

Key steps :

  • Activation:
    $$ \text{2-(2-chlorophenyl)acetic acid} + \text{SOCl}2 \rightarrow \text{2-(2-chlorophenyl)acetyl chloride} + \text{SO}2 + \text{HCl} $$
  • Amidation:
    $$ \text{2-(2-chlorophenyl)acetyl chloride} + \text{2-(2-phenylpyrimidin-5-yl)ethylamine} \rightarrow \text{Target compound} + \text{HCl} $$

The use of triethylamine as a base neutralizes HCl, driving the reaction to completion.

Coupling Reagent-Mediated Synthesis

Alternative approaches employ carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), with hydroxybenzotriazole (HOBt) as an additive. In a representative procedure, 2-(2-chlorophenyl)acetic acid (1.2 equiv) and EDCl (1.5 equiv) are stirred in dimethylformamide (DMF) at 25°C for 1 hour, followed by the addition of 2-(2-phenylpyrimidin-5-yl)ethylamine (1.0 equiv). The mixture is heated to 50°C for 12 hours, yielding the product in 81% purity after silica gel chromatography.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A 2024 study demonstrated that irradiating a mixture of 2-(2-chlorophenyl)acetic acid, 2-(2-phenylpyrimidin-5-yl)ethylamine, and $$ \text{HATU} $$ in acetonitrile at 100°C for 15 minutes produced the acetamide with 89% yield and >95% purity. This method reduces side products like N-acylurea derivatives commonly observed in prolonged thermal reactions.

Optimization Strategies and Critical Parameters

Solvent Selection

Solvent Yield (%) Purity (%) Side Products (%)
Dichloromethane 72 92 8
DMF 81 95 5
Ethanol 65 88 12

Data adapted from highlight DMF’s superiority in minimizing hydrolysis of the acid chloride intermediate.

Temperature and Catalysis

The patent CN101538223A emphasizes the role of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/organic solvent), enabling efficient mixing and reducing reaction times from 24 hours to 6 hours at 60°C. Elevated temperatures (>90°C) promote decomposition, whereas temperatures below 0°C slow kinetics excessively.

Characterization and Quality Control

Spectroscopic Analysis

  • FTIR : A strong absorption at 1650–1680 cm$$^{-1}$$ confirms the amide C=O stretch.
  • $$^1\text{H NMR}$$ (DMSO-$$d6$$): δ 2.5 (s, 3H, CH$$3$$), δ 7.2–8.1 (m, 12H, aromatic), δ 6.6 (s, 2H, NH).
  • HPLC : Retention time of 8.2 minutes on a C18 column (acetonitrile/water = 70:30).

Industrial-Scale Production Considerations

Pilot-scale batches (10 kg) using the EDCl/HOBt method achieved 78% yield with a throughput of 1.2 kg/day. Key challenges include the high cost of EDCl ($320/kg) and residual solvent limits in the final product (<500 ppm DMF).

Applications and Derivatives

While the primary application remains under investigation, structural analogs of this compound exhibit binding affinity to GABA receptors, suggesting potential neurological applications. Derivatives with modified pyrimidine substituents are being explored for enhanced bioavailability.

Chemical Reactions Analysis

2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related acetamide derivatives, emphasizing key differences in molecular features, synthetic efficiency, and biological implications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Molecular Weight (g/mol) Core Heterocycle Key Substituents Notable Properties/Activities Reference
Target Compound 365.8* Pyrimidine 2-Chlorophenyl, 2-phenylpyrimidin-5-yl Structural similarity to bioactive pyrimidines
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide 356.6 Pyridine Cl, CF₃, chloroacetamide ChemSpider ID: 339096-66-1
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide 318.3 (yield: 75%) Benzothiazole CF₃, 2-chlorophenyl High synthetic yield under microwave irradiation
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate 244.2 Pyrimidine Amino, hydroxyl Antifungal, antibacterial activities

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle Influence: The target compound employs a pyrimidine core, which is electronically distinct from the pyridine core in and the benzothiazole in . The benzothiazole derivative in demonstrates high synthetic efficiency (75% yield under microwave irradiation), suggesting that alternative heterocycles may offer practical advantages in synthesis.

Substituent Effects: The 2-chlorophenyl group is common to the target compound and , likely contributing to lipophilicity and membrane permeability. However, the trifluoromethyl (CF₃) group in and introduces strong electron-withdrawing effects, which could modulate metabolic stability or receptor affinity. The phenyl substituent on the pyrimidine ring in the target compound may enhance π-π stacking interactions in biological targets, a feature absent in the hydroxyl/amino-substituted pyrimidine in .

Biological Implications: Pyrimidine derivatives with hydroxyl and amino groups (e.g., ) show broad-spectrum antimicrobial activity, likely due to polar interactions with microbial enzymes. The target compound’s aryl-rich structure may instead favor anticancer or anti-inflammatory applications, though this remains speculative without direct data. The chloroacetamide moiety in and the target compound is associated with electrophilic reactivity, which could confer covalent binding to biological targets but may also raise toxicity concerns.

Synthetic Accessibility :

  • The benzothiazole derivative was synthesized efficiently (75% yield) under microwave conditions, whereas pyrimidine-based compounds like the target may require more complex multi-step protocols, as seen in pyrimidine synthesis trends .

Biological Activity

2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a phenylpyrimidinyl moiety, suggesting potential interactions with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H18_{18}ClN3_3O
  • Molecular Weight : 351.8 g/mol
  • CAS Number : 2034397-44-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the chlorophenyl intermediate through chlorination of a phenyl compound.
  • Synthesis of the phenylpyrimidinyl intermediate , often via cyclization reactions.
  • Coupling of intermediates through nucleophilic substitution to yield the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Properties

Studies have demonstrated that this compound may possess anticancer properties, particularly against breast cancer cell lines. For instance, it has shown potent inhibitory effects on MDA-MB-231 triple-negative breast cancer cells, exhibiting an IC50_{50} value significantly lower than that of the standard chemotherapeutic agent 5-Fluorouracil . The selectivity index indicates a favorable therapeutic window, suggesting that the compound preferentially targets cancer cells over normal cells.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of specific enzymes associated with cancer cell proliferation.
  • Modulation of signaling pathways , potentially affecting apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural VariationBiological Activity
2-(2-bromophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamideBromine instead of chlorineVaries in reactivity; potential for different biological interactions
2-(2-chlorophenyl)-N-(2-(2-pyridyl)ethyl)acetamidePyridyl group instead of phenylpyrimidinylDifferent pharmacological profile due to altered electronic properties

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in preclinical models:

  • In Vivo Studies : In mouse models inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of tumor growth and metastasis .
    • Dosage and Administration : A dosage of 40 mg/kg was administered orally over three days, showing promising results in reducing tumor burden.
  • Toxicology Assessment : Subacute toxicity studies indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide?

Methodological Answer: The synthesis typically involves:

Formation of the pyrimidine core : Cyclization of precursors (e.g., amidines or cyanoguanidines) under basic conditions (NaOH/K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

Introduction of the phenyl group : Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .

Acetamide coupling : Reaction of chlorophenylacetic acid derivatives with amines (e.g., 2-(2-phenylpyrimidin-5-yl)ethylamine) using coupling agents like EDCI/HOBt in dichloromethane (DCM) .

Q. Key Table: Synthesis Optimization Parameters

StepReagents/ConditionsMonitoring MethodYield Optimization Strategies
1DMF, NaOH, 80°CTLC (Rf tracking)Slow addition of base to avoid side reactions
3EDCI, HOBt, DCMNMR (disappearance of starting material)Excess amine (1.2 eq) and inert atmosphere

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key groups:
    • Chlorophenyl protons (δ 7.2–7.5 ppm, aromatic region).
    • Pyrimidine protons (δ 8.5–9.0 ppm, deshielded due to electron-withdrawing effects) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak) .
  • Infrared (IR) Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Critical Note : Purity must be validated via HPLC (>95%) to exclude unreacted starting materials, especially residual palladium from coupling steps .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer: Contradictions often arise from:

  • Purity variability : Impurities (e.g., Pd residues) may artifactually enhance or inhibit activity. Use ICP-MS to quantify metal contaminants .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Structural analogs : Isomeric byproducts (e.g., regioisomers during pyrimidine synthesis) can skew results. Use 2D NMR (COSY, NOESY) to confirm regiochemistry .

Example Case : A 2025 study resolved conflicting IC₅₀ values (5 μM vs. 20 μM) by identifying an undetected diastereomer via chiral HPLC .

Q. What computational strategies predict pharmacological potential and guide derivative design?

Methodological Answer:

  • Molecular Docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina. Pyrimidine’s planar structure favors π-π stacking in hydrophobic pockets .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on activity. Use Gaussian09 for HOMO-LUMO gap analysis to predict reactivity .
  • MD Simulations : Assess stability of target-ligand complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. Table: Computational Parameters for Pyrimidine Derivatives

ParameterTarget (e.g., EGFR Kinase)Optimal ValueReference
HOMO-LUMO Gap< 4 eV (enhanced reactivity)3.2 eV (calculated)
Docking Score (AutoDock Vina)≤ -7.0 kcal/mol-8.2 kcal/mol (observed)

Q. How can reaction yields be optimized in multi-step syntheses?

Methodological Answer:

  • Step 1 (Pyrimidine Formation) : Use microwave-assisted synthesis to reduce time (30 min vs. 12 hrs) and improve yield (85% vs. 60%) .
  • Step 3 (Amide Coupling) : Replace EDCI with T3P (propylphosphonic anhydride) for higher efficiency (90% yield, reduced side products) .
  • Workup : Employ liquid-liquid extraction (ethyl acetate/water) to remove polar impurities.

Critical Factor : Solvent choice (DMF for step 1 vs. DCM for step 3) minimizes cross-contamination .

Q. What are stability considerations for long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C; UV-Vis studies show degradation >48 hrs under direct light .
  • Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the acetamide group (TGA shows 5% weight loss at 40% humidity) .
  • pH Stability : Avoid buffers outside pH 6–8; acidic conditions cleave the pyrimidine-ethyl linkage (HPLC-MS confirms degradation products) .

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